Perindopril-13C3 Benzyl Ester
CAS No.:
Cat. No.: VC0206897
Molecular Formula: C₂₃¹³C₃H₃₈N₂O₅
Molecular Weight: 461.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃¹³C₃H₃₈N₂O₅ |
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Molecular Weight | 461.57 |
Introduction
Chemical Properties and Structure
Perindopril-13C3 Benzyl Ester possesses distinct chemical properties that make it valuable for research applications. Its molecular formula is C₂₃¹³C₃H₃₈N₂O₅, indicating the presence of three carbon-13 atoms integrated into the molecular structure. The molecular weight of this compound is 461.57 g/mol, slightly higher than its non-labeled counterpart due to the presence of the heavier carbon isotopes.
The compound maintains the core structure of Perindopril Benzyl Ester with strategic 13C labeling positions that facilitate its tracking in analytical procedures. The structural configuration includes the benzyl ester protection group, which is a key feature in the synthetic pathway toward active perindopril compounds.
The three carbon-13 atoms are strategically positioned in the alanyl moiety of the molecule, specifically at the methyl group and adjacent carbons, creating a distinct mass shift that can be readily detected through mass spectrometry techniques. This structural characteristic allows for clear differentiation between the labeled and unlabeled compounds in analytical procedures.
Synthesis and Preparation Methods
The synthesis of Perindopril-13C3 Benzyl Ester follows specialized organic chemistry procedures that incorporate isotope-labeled precursors. While specific synthesis routes for the 13C3 variant are proprietary, the general approach likely parallels the synthesis pathway of the non-labeled compound with modifications to introduce the labeled carbon atoms.
The standard synthesis of Perindopril Benzyl Ester typically involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanyl chloride in the presence of catalysts. For the 13C3 variant, the synthesis would incorporate 13C-labeled alanine derivatives to introduce the isotope-labeled carbons at specific positions.
The patent literature describes related processes where the benzyl ester derivative serves as a key intermediate in perindopril synthesis. According to US Patent 6835843B2, the benzyl ester is typically deprotected by catalytic hydrogenation to yield perindopril, which can be further converted to pharmaceutically acceptable salts such as the tert-butylamine salt .
The synthesis process typically involves:
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Preparation of isotope-labeled alanine derivatives
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Formation of the N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanyl-13C3 intermediate
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Coupling with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester
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Purification procedures to ensure high isotopic purity and chemical purity
Research Applications
Mass Spectrometry Applications
The carbon-13 labeling of Perindopril-13C3 Benzyl Ester makes it particularly valuable in mass spectrometry-based research. The distinct mass shift provided by the three 13C atoms creates a unique spectral signature that can be readily distinguished from the unlabeled compound. This property is essential for various analytical applications:
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Internal standardization in quantitative analysis of perindopril and metabolites in biological samples
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Metabolic pathway tracing with high specificity and sensitivity
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Identification and quantification of metabolites in complex biological matrices
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Method validation in bioanalytical procedures
In proteomics research, this labeled compound facilitates the detailed study of protein interactions and modifications with higher precision due to the distinct mass shift provided by the carbon-13 isotopes. This capability enhances the accuracy of quantitative analyses in biological samples.
Pharmacokinetic Studies
Perindopril-13C3 Benzyl Ester serves as an invaluable tool in pharmacokinetic investigations of ACE inhibitors. The isotopic labeling enables researchers to track the compound's fate in biological systems with high precision, providing insights into:
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Absorption, distribution, metabolism, and excretion (ADME) processes
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Metabolic transformations and rates
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Tissue distribution patterns
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Clearance mechanisms
Researchers can utilize this compound to study how structural modifications to the perindopril molecule affect its pharmacological properties and therapeutic efficacy. The ability to distinguish between the labeled compound and endogenous materials enhances the reliability of pharmacokinetic data.
Binding Affinity Assessments
Research involving Perindopril-13C3 Benzyl Ester has focused on examining binding affinity to ACE and related receptors. By incorporating the labeled compound in binding studies, researchers can:
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Assess the impact of structural modifications on receptor binding
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Examine competitive binding with other ligands
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Study the kinetics of binding interactions
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Investigate structure-activity relationships
These binding studies provide valuable information about drug-receptor dynamics, enhancing our understanding of the compound's pharmacological effects. The stable isotope labeling allows for precise tracking of these interactions within complex biological matrices.
Supplier | Catalog Number | Available Quantities | Typical Pricing (2025) | Note |
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Pharmaffiliates | PA STI 072130 | Custom | Contact supplier | Reference standard grade |
Coompo Research | C252236 | 1 mg, 10 mg | $225.00/1mg; $1800.00/10mg | Research grade |
BenchChem | Not specified | Custom | Contact supplier | For in vitro research |
Commercial preparations typically specify:
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Isotopic purity (typically >98% for 13C incorporation)
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Chemical purity (typically >95%)
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Analytical documentation (Certificate of Analysis, NMR data, mass spectral data)
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Storage conditions (generally -20°C, under inert atmosphere)
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